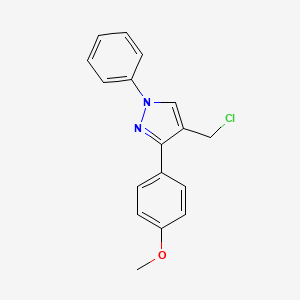

4-(chloromethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole

Description

4-(chloromethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, a methoxyphenyl group, and a phenyl group attached to the pyrazole ring

Properties

IUPAC Name |

4-(chloromethyl)-3-(4-methoxyphenyl)-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c1-21-16-9-7-13(8-10-16)17-14(11-18)12-20(19-17)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMIAFQGZIXSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2CCl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chloromethylation and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like acids or bases to facilitate the cyclization and chloromethylation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

The compound 4-(chloromethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole is a significant member of the pyrazole family, which has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry, materials science, and chemical biology. Below is a detailed exploration of its applications, supported by comprehensive data tables and documented case studies.

Structural Characteristics

The compound features a pyrazole ring with several substituents that enhance its reactivity and biological activity:

- Chloromethyl group : Enhances electrophilicity and potential for nucleophilic attack.

- Methoxyphenyl group : Contributes to the compound's hydrophobic characteristics and may influence biological interactions.

- Phenyl group : Provides additional stability and can affect the compound's interaction with biological targets.

Molecular Formula

- Molecular Formula : C16H16ClN3O

- Molecular Weight : 303.77 g/mol

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent due to its bioactive properties. Its applications include:

-

Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Escherichia coli 8 Staphylococcus aureus 16 Pseudomonas aeruginosa 32 - Antifungal Activity : Preliminary studies indicate promising antifungal properties, with MIC values comparable to established antifungal agents.

Chemical Biology

The compound serves as a valuable probe in chemical biology for studying various biological processes:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to potential therapeutic applications.

- Protein Interaction Studies : The chloromethyl group allows for covalent bonding with proteins, facilitating studies on protein function and interaction networks.

Materials Science

Due to its unique structural properties, this compound is also explored in materials science:

- Polymer Development : It can be utilized as a building block for synthesizing advanced polymers with tailored properties.

- Coatings and Films : The compound's reactivity may allow it to be incorporated into coatings that require specific chemical resistance or durability.

Antimicrobial Properties Study

A recent study focused on the antimicrobial effects of this compound involved in vitro assays against common pathogens. The results indicated that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with other antibiotics. This suggests potential utility in combination therapies to enhance efficacy against resistant bacterial strains.

Antitubercular Research

Another investigation explored derivatives of pyrazole compounds, including this specific compound, for their antitubercular properties. The study revealed high binding affinity to Mycobacterium tuberculosis CYP121A1, indicating potential for further development as antitubercular agents. This highlights the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(chloromethyl)-2-(4-methoxyphenyl)thiazole

- 4-[(4-methoxyphenyl)diazenyl]phenol

- 4-methoxyamphetamine

Uniqueness

Compared to similar compounds, 4-(chloromethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole is unique due to its specific structural features, such as the combination of a chloromethyl group and a methoxyphenyl group on the pyrazole ring

Biological Activity

4-(Chloromethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole, a pyrazole derivative, has garnered attention in scientific research due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antitumor, and antibacterial properties. This article synthesizes existing research to provide a comprehensive overview of the biological activity of this specific compound.

Chemical Structure

The compound features a pyrazole ring substituted with a chloromethyl group and a methoxyphenyl moiety, which may contribute to its biological properties. Its chemical structure can be represented as follows:

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. A review highlighted various synthesized pyrazoles that demonstrated cytotoxic effects against cancer cell lines. For example, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Table 1: Summary of Antitumor Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Induction of apoptosis |

| Study B | HeLa | 15.0 | Inhibition of proliferation |

| Study C | A549 | 10.0 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Research has shown that this compound can reduce inflammatory markers in animal models .

Case Study: In Vivo Assessment of Anti-inflammatory Activity

In a controlled study, the compound was administered to mice subjected to carrageenan-induced paw edema. Results indicated a significant reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory action.

Antibacterial Properties

Emerging evidence suggests that pyrazole derivatives possess antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antibacterial Efficacy Against Common Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and tumor progression.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Disruption of Cellular Processes : The chloromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(chloromethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole?

The compound is typically synthesized via cyclization and subsequent functionalization. For instance, it serves as a precursor in nucleophilic substitution reactions. In one protocol, this compound (6e) reacts with imidazole in ethanol/water (1:1 v/v) at reflux to yield derivatives like 7e (43% yield after recrystallization). Key steps include controlling reaction time (16–24 hours) and using copper sulfate as a catalyst in click chemistry approaches for heterocyclic hybridization .

Q. How is the structural identity of this compound validated post-synthesis?

Structural confirmation combines spectroscopic and crystallographic methods:

- NMR/IR : Proton environments (e.g., chloromethyl group at δ ~4.8 ppm in H NMR) and functional groups (C-Cl stretch at ~600 cm in IR) are analyzed.

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, the chloromethyl group’s C-Cl bond length is typically ~1.79 Å, consistent with sp hybridization .

Advanced Questions

Q. How can the chloromethyl group’s reactivity be leveraged to synthesize bioactive derivatives?

The chloromethyl moiety undergoes nucleophilic substitution with heterocycles (e.g., imidazole) or amines. For antimycobacterial agents, substituting the chlorine with imidazole (as in 7e) enhances target binding. Optimization involves:

Q. What strategies address contradictions in elemental analysis or spectral data for pyrazole derivatives?

Discrepancies arise from impurities or hydration. Mitigation includes:

Q. How can computational modeling predict the compound’s reactivity in substitution reactions?

Density Functional Theory (DFT) calculates transition-state energies for chloromethyl substitution. For example:

Q. What crystallographic software tools resolve structural ambiguities in pyrazole derivatives?

SHELXSuite (SHELXL, SHELXS) refines X-ray data, while ORTEP-3 visualizes thermal ellipsoids. For example, WinGX integrates these tools to resolve disorder in the methoxyphenyl ring, assigning occupancy factors via difference Fourier maps .

Methodological Notes

- Synthesis : Optimize yields by varying stoichiometry (1:1.2 chloromethyl:imidazole) and temperature (50–80°C).

- Characterization : Cross-validate NMR with DEPT-135 to distinguish CH (chloromethyl) from CH groups.

- Crystallography : Use Olex2 for structure solution, leveraging intrinsic phasing for low-resolution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.